molecular formula C17H19N3O3 B11830181 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B11830181
M. Wt: 313.35 g/mol
InChI Key: BSUIUVQOSJPGQL-UHFFFAOYSA-N
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Description

8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol is a complex organic compound that features a spirocyclic structure with both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents such as chloroform, ethanol, or dimethylformamide, and temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium chloride
  • 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine

Uniqueness

8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological and chemical activities .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

8-(5-pyrimidin-2-ylpyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C17H19N3O3/c21-16(4-6-17(7-5-16)22-10-11-23-17)14-3-2-13(12-20-14)15-18-8-1-9-19-15/h1-3,8-9,12,21H,4-7,10-11H2

InChI Key

BSUIUVQOSJPGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=NC=C(C=C3)C4=NC=CC=N4)O)OCCO2

Origin of Product

United States

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